

N-Propyl nitrate CAS number and molecular structure

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An In-depth Technical Guide to n-Propyl Nitrate

This technical guide provides comprehensive information on **n-propyl nitrate**, including its chemical identity, physical properties, synthesis protocols, and key safety data. The content is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification

• Chemical Name: n-Propyl nitrate

CAS Number: 627-13-4[1][2]

Molecular Formula: C₃H₇NO₃[1]

• Molecular Weight: 105.09 g/mol [1]

Synonyms: Nitric acid propyl ester, Propyl nitrate, Monopropyl nitrate[3]

Molecular Structure

The molecular structure of **n-propyl nitrate** consists of a propyl group attached to a nitrate group via an oxygen atom. Its line formula is CH₃CH₂CH₂ONO₂.[1]

Figure 1: Molecular structure of n-propyl nitrate.





Physicochemical and Safety Data

The quantitative properties and safety information for **n-propyl nitrate** are summarized in the tables below.

Table 1: Physicochemical Properties of n-Propyl Nitrate

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid with a sweet, ether-like odor.	[1][2]
Boiling Point	110°C (231°F) at 760 mmHg	[1][4]
Melting Point	< -100°C (< -148°F)	[2][4]
Density	1.0538 g/mL at 20°C	[1]
Specific Gravity	1.06 - 1.07 (Water = 1)	[4][5]
Vapor Pressure	18 mmHg at 20°C	[2][4]
Refractive Index	1.3979 at 20°C	[1]
Solubility	Very slightly soluble in water; soluble in alcohol and ether.	[1]
Ionization Potential	11.07 eV	[5]

Table 2: Safety and Hazard Data for n-Propyl Nitrate



Parameter	Value	Reference(s)
Flash Point	20°C (68°F)	[2]
Autoignition Temp.	175°C (347°F)	[4]
Explosive Limits	LEL: 2%, UEL: 100%	[4][5]
IDLH	500 ppm	[4]
Incompatibilities	Strong oxidizers, combustible materials, reducing agents.	[2][6]
Primary Hazards	Highly flammable, explosive, strong oxidizing agent. Heating may cause explosion.	[1][4]
Target Organs	Eyes, skin, blood.	[2][5]

Experimental Protocols: Synthesis of n-Propyl Nitrate

The synthesis of **n-propyl nitrate** is a hazardous procedure due to the exothermic nature of nitration and the explosive potential of the product.[7] All operations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a blast shield.

Method 1: Nitration using Nitric Acid and Urea

This protocol is adapted from a method described for the preparation of alkyl nitrates.[8] Urea is used to suppress the formation of nitrous acid, which can cause undesirable side reactions. [7]

Materials:

- n-Propyl alcohol (15 g)
- Nitric acid (specific gravity 1.41, 25 g)
- Urea (3 g)

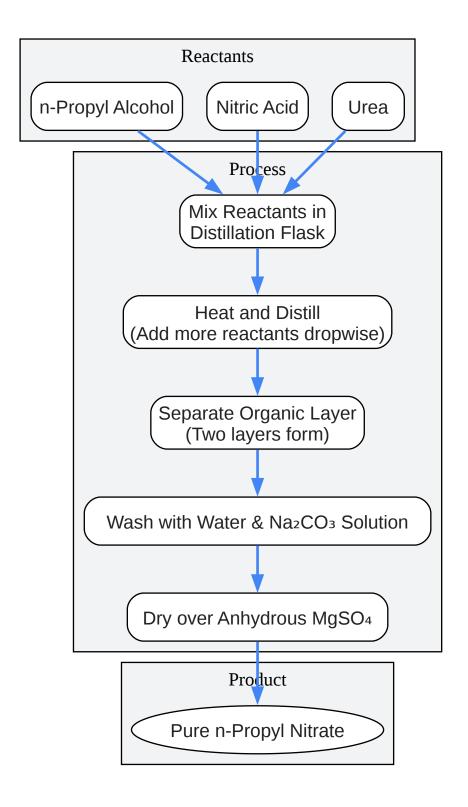


- Distillation apparatus
- Separatory funnel
- Sodium chloride (for salting out)

Procedure:

- In a distillation flask, carefully mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propyl alcohol.
- Gently heat the mixture over a free flame to initiate distillation.
- As the liquid begins to distill, add a mixture of 50 mL of nitric acid, 50 mL of propyl alcohol, and 1 g of urea dropwise into the flask.
- Continue the distillation until the temperature of the distilling vapor reaches 105°C.
- The collected distillate will separate into two layers. The upper layer contains the n-propyl
 nitrate and unreacted alcohol, while the lower layer is dilute nitric acid.
- Separate the upper layer using a separatory funnel.
- Wash the organic layer with water and then with a dilute sodium carbonate solution to neutralize any remaining acid.
- To improve separation and yield, salt out the solution with common salt.
- Dry the final product over anhydrous magnesium sulfate and filter to obtain purified n-propyl nitrate. The reported yield is approximately 53%.[8]





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Figure 2: Experimental workflow for the synthesis of n-propyl nitrate using urea.



Method 2: Nitration using Mixed Acid (Continuous Process)

This protocol describes a continuous process for industrial-scale production and is adapted from patent literature.[3][9] It involves a mixed acid of sulfuric and nitric acids.

Materials:

- n-Propyl alcohol
- Mixed Acid (e.g., 20% nitric acid, 68% sulfuric acid, 12% water)
- Cooled reactor with an agitator and overflow tube
- 10% Sodium carbonate solution

Procedure:

- Maintain a stirred mixed acid solution in a cooled reactor at a temperature of 0-5°C.
- Continuously introduce a stream of n-propyl alcohol below the surface of the agitated mixed acid.
- Simultaneously, introduce additional mixed acid at about one-third the depth of the liquid to maintain the acid concentration.
- An overflow tube maintains a constant liquid level, with the effluent flowing into a separator.
- The separated crude **n-propyl nitrate** is then washed with a 10% aqueous sodium carbonate solution.
- The washed product is dried, for example, by passing it through a packed tower. The reported yield for this process is approximately 66.5%.[9]

Toxicology and Biological Effects

The primary toxic effect of **n-propyl nitrate** exposure is methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state



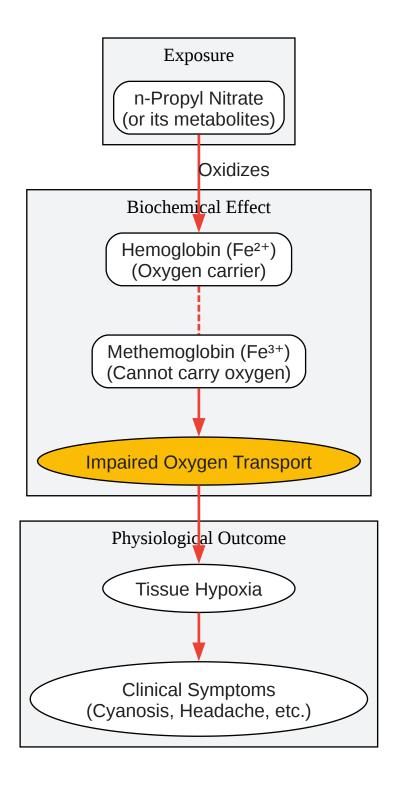
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(Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.

Symptoms of exposure can include headache, dizziness, weakness, dyspnea (difficulty breathing), and cyanosis (a blue discoloration of the skin and lips).[2][5] In severe cases, it can lead to collapse and death.[10]





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Figure 3: Toxicological pathway of n-propyl nitrate leading to methemoglobinemia.



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